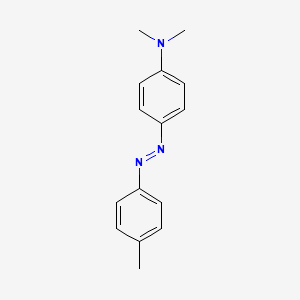

4-DIMETHYLAMINO-4'-METHYLAZOBENZENE

描述

Contextualization within the Broader Field of Azobenzene (B91143) Chemistry Research

Azobenzene and its derivatives are a cornerstone of photochemistry, primarily due to their ability to undergo reversible photoisomerization. This process involves the transformation between two geometric isomers, the more stable trans (or E) form and the less stable cis (or Z) form, upon irradiation with light of specific wavelengths. This light-induced switching behavior forms the basis of their application in a vast array of research areas, including molecular switches, optical data storage, and photopharmacology.

The core structure of azobenzene consists of two phenyl rings connected by a nitrogen double bond (N=N). The electronic and steric properties of substituents on these phenyl rings can significantly influence the molecule's photochemical properties, such as the wavelengths required for isomerization, the thermal stability of the cis isomer, and the quantum yield of the photo-conversion. 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE, with its electron-donating dimethylamino group and methyl group at the para positions of the two phenyl rings, is a classic example of a "push-pull" type azobenzene. This substitution pattern is known to affect the electronic absorption spectra and the kinetics of the isomerization process.

Historical Trajectory and Evolution of Research Perspectives on Azobenzene Derivatives

The study of azobenzenes dates back to the 19th century, initially driven by their vibrant colors and use as synthetic dyes. The discovery of their photochromic properties in the mid-20th century marked a paradigm shift, steering research focus towards their potential as light-responsive materials. Early studies laid the groundwork for understanding the fundamental principles of trans-cis isomerization.

Over the decades, research has evolved from fundamental investigations of the parent azobenzene molecule to the synthesis and characterization of a vast library of derivatives with tailored properties. The introduction of various functional groups has allowed for the fine-tuning of their photoresponsive behavior. For instance, the incorporation of electron-donating and electron-withdrawing groups, as seen in this compound, has been a key strategy to modulate the absorption bands and the lifetime of the cis state. This has expanded their applicability to more sophisticated technologies and biological systems.

Contemporary Significance and Emerging Research Imperatives for this compound Studies

In the current research landscape, azobenzene derivatives like this compound continue to be of significant interest. The "push-pull" nature of this compound makes it a valuable model for studying the effects of electronic asymmetry on photoisomerization dynamics. Research is increasingly focused on integrating these molecular switches into complex systems, such as polymers, liquid crystals, and biological macromolecules, to create "smart" materials and tools.

A key research imperative is to gain a deeper understanding of the structure-property relationships that govern the photochromic behavior of these molecules. For this compound, this includes detailed investigations into its photoisomerization quantum yields, the kinetics of its thermal back-isomerization, and the influence of the solvent environment on these properties. Such studies are crucial for the rational design of new azobenzene-based systems with optimized performance for specific applications.

Detailed Research Findings

The following data tables summarize key research findings related to this compound and its closely related analogs.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H17N3 | cymitquimica.comchemicalbook.com |

| Molecular Weight | 239.32 g/mol | cymitquimica.comchemicalbook.com |

| Appearance | Orange to Dark Orange Solid | chemicalbook.com |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297) | chemicalbook.com |

| Storage Temperature | -20°C | chemicalbook.com |

Spectroscopic Data for Azobenzene Derivatives

| Compound | Spectroscopic Technique | Key Findings | Source |

|---|---|---|---|

| 4-dimethylamino-3'-methylazobenzene | UV-Vis Spectroscopy | Shift in absorption maximum from 272 mμ to 267 mμ in rat liver cell sap after 40 hours of treatment. | nih.gov |

| 4-nitro-4′-dimethylamino-azobenzene | Femtosecond Stimulated Raman Spectroscopy (FSRS) | Revealed a mixed inversion-rotation mechanism for trans → cis photoisomerization with distinct timescales for different structural changes. | rsc.org |

| 4-dimethylaminoazobenzene carboxylic acid | Temperature-dependent UV-Vis absorption spectroscopy | Activation energy for thermal cis to trans isomerization in ethyl acetate was estimated to be 49.2 kJ/mol. | elsevierpure.com |

Photoisomerization Studies of Related Azobenzenes

| Compound | Experimental Conditions | Key Observations | Source |

|---|---|---|---|

| 4-dimethylaminoazobenzene carboxylic acid | Irradiation at 370 nm and 430 nm in ethyl acetate | Reversible trans-cis photoisomerization observed. The process was found to be solvent-dependent and did not occur efficiently in water or ethanol. | elsevierpure.com |

| Oligonucleotide with 4-(dimethylamino)azobenzene | Irradiation at 420 nm in dry DMSO | Significant visible-light photoresponsivity with (E)-to-(Z) isomerization. Reversible photoresponsivity was demonstrated with irradiation at 550 nm or 350 nm for the (Z)-to-(E) isomerization. | elsevierpure.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)16-17-14-8-10-15(11-9-14)18(2)3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIZWPBCCYXHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801038789 | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-57-9 | |

| Record name | N,N-Dimethyl-4-[2-(4-methylphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methyl-4-(dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3010-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(p-tolylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610E3RBW8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Dimethylamino 4 Methylazobenzene

Refined Synthetic Pathways and Optimization of Reaction Conditions for 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE Synthesis

The creation of this compound relies on well-established yet optimizable chemical reactions. The primary route involves the formation of the core azo (–N=N–) bridge, which can be achieved through various methods, including coupling and reduction reactions.

Mechanistic Investigations of Diazotization and Azo Coupling Reactions for Core Azobenzene (B91143) Structure Formation

The most classical and widely used method for synthesizing azobenzenes, including this compound, is the azo coupling reaction. rsc.org This process is a type of electrophilic aromatic substitution and occurs in two main stages: diazotization and coupling. txst.edu

Diazotization: The synthesis begins with the diazotization of an aromatic amine, in this case, p-toluidine. The amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. txst.edu The nitrous acid is protonated by the strong acid, forming a potent electrophile that reacts with the amino group of p-toluidine. A series of proton transfers and water elimination steps lead to the formation of the p-tolyldiazonium cation (CH₃C₆H₄N₂⁺).

Azo Coupling: The formed diazonium salt is a weak electrophile and requires a highly activated aromatic compound to act as a nucleophile for the coupling reaction to proceed. youtube.com For the synthesis of this compound, N,N-dimethylaniline serves as this electron-rich coupling partner. The powerful electron-donating nature of the dimethylamino group (–N(CH₃)₂) strongly activates the aromatic ring, particularly at the para position. youtube.com

The coupling mechanism involves the electrophilic attack of the diazonium cation on the para position of the N,N-dimethylaniline ring. This reaction is sensitive to pH; it must be conducted in mildly acidic or neutral conditions to ensure a sufficient concentration of the diazonium ion without deactivating the coupling partner by protonating the dimethylamino group. txst.edu The final step is the deprotonation of the intermediate (a sigma complex) to restore aromaticity, yielding the final this compound product. youtube.com

Strategies for Catalytic Hydrogenation and Other Reduction Methods in Azobenzene Synthesis

While azo coupling is a primary synthetic route, reductive methods starting from nitroaromatic compounds are also employed. Furthermore, the hydrogenation of the azo bond itself is a critical reaction, often leading to hydrazobenzene (B1673438) or aniline (B41778) derivatives, which can be key intermediates or products in related synthetic schemes. sci-hub.se

The hydrogenation of azobenzenes can be controlled to yield either the semi-hydrogenated product (hydrazobenzene) or the fully reduced product (two aniline molecules) via N=N bond cleavage. acs.org Achieving high selectivity for hydrazobenzene can be challenging. acs.org Recent studies have explored various catalytic systems to control this reduction.

For instance, a polyoxotungstate cluster has been shown to selectively reduce azobenzene to hydrazobenzene with high conversion rates and selectivity, operating via a proton-coupled electron transfer mechanism. acs.org Other research has focused on catalyst- and metal-free hydrogenation methods under visible light irradiation, using reagents like thioacetic acid or diboron (B99234) esters to produce hydrazobenzenes in high yields. researchgate.net

Transition metal catalysts, including those based on manganese, have been investigated for the complete hydrogenation of the azo bond to form anilines. sci-hub.seacs.org These reactions often proceed through a hydrazo intermediate. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature) is crucial for determining the final product.

| Catalyst/Reagent System | Substrate | Product(s) | Key Features |

| Polyoxotungstate Cluster acs.org | Azobenzene | Hydrazobenzene | High selectivity for semi-hydrogenation; proceeds via proton-coupled electron transfer. |

| Thioacetic Acid / Visible Light researchgate.netorganic-chemistry.org | Azobenzenes | Hydrazobenzenes | Catalyst- and metal-free; proceeds via a radical process under mild conditions. |

| Manganese Pincer Complex sci-hub.se | Azobenzene | Aniline | Complete hydrogenation to amines; proceeds through a hydrazo intermediate. |

| Fe/CaCl₂ organic-chemistry.org | Azo Compounds | Amines | Catalytic transfer hydrogenation with good functional group tolerance. |

| Sodium Dithionite (B78146) organic-chemistry.org | Azobenzenes | Hydrazines | Reduction using an aqueous solution; generally excellent yields. |

Design and Synthesis of Functionalized this compound Derivatives

The functional properties of this compound can be tuned by introducing various substituents onto its aromatic rings. This derivatization allows for the development of molecules with tailored electronic, optical, and physical properties.

Systematic Approaches for Substituent Introduction and Modification on the Aromatic Rings

The synthesis of functionalized derivatives of 4-dimethylamino-azobenzene has been systematically explored. researchgate.net By choosing appropriately substituted anilines and diazonium salts, a variety of derivatives can be prepared. For example, introducing substituents at the 3- or 5-positions of the dimethylamino-bearing ring or on the second phenyl ring can be achieved through standard azo coupling procedures. researchgate.net

One attempted synthesis aimed to create 4,4'-bis(dimethylamino)azobenzene-3,3'-disulfonylchloride, a pH-sensitive cap for β-cyclodextrin. wm.edu However, the strong electron-withdrawing character of the sulfonate groups presented significant synthetic challenges, hindering the reaction pathways. wm.edu This highlights how the electronic nature of substituents is a critical factor in the successful synthesis of azobenzene derivatives.

Exploration of Novel Derivatization Techniques for Enhanced Functionality

Beyond simple substitution, novel derivatization techniques can create more complex molecular architectures with enhanced functionality. While not always applied directly to this compound, methods used for related heterocyclic systems offer a blueprint for future exploration.

For instance, the condensation of heterocyclic thiones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of new fused ring systems. d-nb.infonih.gov Subsequent base-catalyzed rearrangements can yield regioisomeric products, providing a pathway to diverse molecular scaffolds. nih.gov Another approach involves the incorporation of the azo moiety into coumarin (B35378) dyes, which can be achieved by reacting a diazonium salt with a substituted 4-hydroxycoumarin. researchgate.net Such strategies could potentially be adapted to create novel, complex structures built upon the this compound core, leading to materials with unique photophysical or biological properties.

Polymerization and Conjugation Techniques Utilizing this compound Moieties

Incorporating azobenzene units like this compound into polymers creates "azopolymers," a class of smart materials that can respond to light. researchgate.netnih.gov This photoresponsive behavior, stemming from the trans-cis isomerization of the azo group, can be used to induce changes in the material's shape, phase, or surface properties. researchgate.net

Azobenzene moieties can be integrated into polymer structures in several ways:

Side-Chain Polymers: The azobenzene unit is attached as a pendant group to the polymer backbone. This is often achieved by polymerizing a monomer that already contains the azo dye or by post-polymerization modification. nih.govrsc.org Techniques like Atom Transfer Radical Polymerization (ATRP) have been used to synthesize side-chain azopolymers with well-controlled molecular weights and narrow polydispersity. nih.gov

Main-Chain Polymers: The azobenzene unit is incorporated directly into the polymer backbone. acs.orgunifi.it A recent one-pot strategy involves using a bifunctional azobenzene initiator to polymerize commercially available monomers, resulting in polymers where azobenzene units are separated by oligomeric blocks. acs.orgunifi.it

Conjugation to Matrices: Azobenzene dyes can be covalently attached to various polymer matrices or used to create complex architectures like dendrimers and star polymers. rsc.org

These strategies allow for the creation of a wide array of photoresponsive materials, including liquid crystal polymers, amorphous polymers, and polymer networks, each with distinct properties and potential applications in fields like optical data storage, self-healing materials, and photolithography. researchgate.netrsc.org The specific substitution pattern of the azobenzene, such as in this compound, influences the electronic and photo-switching properties of the final polymer.

Advanced Bioconjugation Methods for Hybrid Materials and Biosensors (e.g., with G-quadruplex forming oligonucleotides)

The unique spectroscopic properties of azobenzene derivatives make them excellent candidates for use in biosensors. Bioconjugation, the linking of a molecule to a biomolecule such as a protein or nucleic acid, can yield hybrid materials with novel functions. A key area of interest is the interaction of these dyes with G-quadruplexes (G4s), which are four-stranded DNA structures found in guanine-rich regions of the genome and are implicated in cellular processes and diseases. nih.gov

Research has demonstrated the successful synthesis of oligonucleotides conjugated with azobenzene derivatives. For example, 5'-end (4-dimethylamino)azobenzene conjugated G-quadruplex forming aptamers have been synthesized. sciprofiles.com These studies investigate the structural behavior of the resulting bioconjugates using techniques like UV, CD, and fluorescence spectroscopy. sciprofiles.com It was observed that the presence of the azobenzene moiety can influence the structure of the G-quadruplex, for instance, by promoting the formation of multimers. sciprofiles.com

The development of small molecules that can bind to and stabilize G-quadruplex structures is a significant area of research for potential therapeutic applications. nih.gov Derivatives of 4,4'-diaminoazobenzene have been synthesized and shown to moderately stabilize G-quadruplex structures. nih.gov

A general strategy for achieving selective targeting of individual G4 DNA structures involves conjugating a G4-binding ligand to a guide oligonucleotide. nih.gov This oligonucleotide is designed to be complementary to the sequence flanking the target G4 structure, thereby directing the ligand to a specific site. nih.gov This approach has the potential to overcome the challenge of specificity among the numerous G4 motifs in the human genome. nih.gov

The table below outlines key findings from studies on azobenzene-oligonucleotide conjugates.

| Azobenzene Derivative | Biomolecule | Key Findings | Reference |

| 5'-(4-dimethylamino)azobenzene | Thrombin binding aptamer (TBA), HIV-1 integrase aptamer (T30695) | The azobenzene moiety influences the G-quadruplex structure, leading to multimer formation in TBA. | sciprofiles.com |

| 4,4'-diaminoazobenzene derivatives | Telomeric G-quadruplex DNA | These derivatives moderately stabilize the G-quadruplex structure. | nih.gov |

| General G4-ligand | Guide oligonucleotide | Conjugation to a guide oligonucleotide allows for selective targeting of individual G4 DNA structures. | nih.gov |

The synthesis of these bioconjugates often employs click chemistry. For instance, a G4-ligand can be conjugated to an oligonucleotide through a reaction involving a copper catalyst (CuBr·Me2S) and a base such as DIPEA. nih.gov These methods provide a robust way to create hybrid materials with tailored properties for applications in biosensing and diagnostics.

Elucidation of Spectroscopic and Photophysical Properties of 4 Dimethylamino 4 Methylazobenzene

Advanced Spectroscopic Characterization Techniques

The intricate molecular structure and photofunctional behavior of 4-dimethylamino-4'-methylazobenzene necessitate the use of advanced spectroscopic techniques for a comprehensive analysis. These methods provide detailed insights into its structural, electronic, and conformational properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different sets of protons. The aromatic protons on the two phenyl rings appear in the downfield region, typically between 6.7 and 7.9 ppm, due to the deshielding effect of the aromatic ring current. The protons of the methyl group attached to the azobenzene (B91143) moiety and the dimethylamino group resonate at higher fields. Specifically, the protons of the 4'-methyl group are observed around 2.39 ppm, while the N,N-dimethyl protons appear as a singlet at approximately 3.03 ppm. chemicalbook.com The distinct chemical shifts and splitting patterns of the aromatic protons allow for the precise assignment of their positions on each ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural verification by identifying the unique carbon environments in the molecule. Due to the molecule's asymmetry, each carbon atom gives a distinct signal. The carbon atoms of the benzene (B151609) rings resonate in the range of 111 to 153 ppm. chemicalbook.comchemicalbook.com The carbon of the 4'-methyl group has a characteristic chemical shift in the aliphatic region, around 21.35 ppm. chemicalbook.com The carbons of the dimethylamino group appear at approximately 40.24 ppm. chemicalbook.com The carbon atoms directly attached to the azo nitrogen atoms and the dimethylamino group are significantly deshielded and appear at the lower end of the aromatic region.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.73 - 7.85 | 111.49 - 152.20 |

| N(CH₃)₂ Protons | 3.025 | 40.24 |

| Ar-CH₃ Protons | 2.389 | 21.35 |

UV-Visible and Circular Dichroism (CD) spectroscopies are powerful tools for probing the electronic transitions and chiral properties of molecules.

UV-Visible Absorption Spectroscopy: The UV-Visible absorption spectrum of this compound is characterized by two main absorption bands. The intense band in the UV region, typically around 300-400 nm, is attributed to the π-π* transition of the conjugated aromatic system. A less intense band in the visible region, around 400-500 nm, corresponds to the n-π* transition of the azo group. nih.gov The position and intensity of these bands can be influenced by solvent polarity, with more polar solvents often causing a bathochromic (red) shift of the π-π* band. This phenomenon, known as solvatochromism, is indicative of changes in the electronic distribution in the ground and excited states. rsc.org

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is particularly useful for studying chiral molecules. wikipedia.org While this compound itself is not chiral, it can be incorporated into chiral environments, such as proteins or DNA, to induce a CD signal. nih.gov Any observed CD signal would arise from the interaction of the achiral dye with the chiral host, providing information about the binding mode and the conformational changes in the macromolecule upon binding. Magnetic Circular Dichroism (MCD) is another technique that can be applied to achiral molecules to investigate electronic transitions by inducing chirality through a strong magnetic field. rsc.orgmdpi.com

Fluorescence spectroscopy provides insights into the excited state properties of this compound, including its ability to emit light after absorption.

Fluorescence Emission: Upon excitation at a wavelength corresponding to its absorption maximum, this compound can exhibit fluorescence. The emission spectrum is typically broad and located at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The intensity and wavelength of the fluorescence can be highly sensitive to the surrounding chemical environment. For instance, when conjugated with G-quadruplex forming oligonucleotides, new fluorescence emission bands have been observed, suggesting unique excited-state behavior within these structures. nih.gov

Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of azobenzene derivatives is often low due to efficient non-radiative decay pathways, such as photoisomerization. The quantum yield can be significantly influenced by factors like solvent polarity, viscosity, and temperature. For example, in nonpolar solvents, the excited-state deactivation of similar molecules involves multiple vibrational relaxation stages followed by slower deactivation steps. researchgate.net

Solvatochromism in Fluorescence: Similar to absorption, the fluorescence emission of this compound can also exhibit solvatochromism. Changes in solvent polarity can alter the energy of the excited state, leading to shifts in the emission maximum. This sensitivity to the local environment makes it a useful probe for studying the polarity of microenvironments in complex systems.

Photophysical Dynamics and Photoisomerization Mechanisms of this compound

The photophysical dynamics of this compound are dominated by the reversible photoisomerization between its trans and cis isomers, a process that underlies its application in various light-responsive systems.

The isomerization between the trans and cis forms of this compound can be induced by light and also occurs thermally.

Trans-to-Cis Isomerization: Upon irradiation with UV light, typically in the range of its π-π* absorption band (around 370 nm), the more stable trans isomer can be converted to the cis isomer. elsevierpure.com This process involves the excitation of the molecule to an excited state, followed by a conformational change around the N=N double bond. The rate of this photoisomerization is dependent on the light intensity and the quantum yield of the process.

Cis-to-Trans Isomerization: The reverse process, from the less stable cis isomer back to the trans isomer, can be triggered by irradiation with visible light, corresponding to the n-π* absorption band (around 430 nm), or it can occur thermally in the dark. nih.govelsevierpure.com The thermal isomerization is a first-order process, and its rate is highly dependent on temperature and the solvent environment. oup.com For some azobenzene derivatives, the rate of thermal cis-to-trans isomerization increases with solvent polarity, suggesting a rotation mechanism involving a polar transition state. wordpress.com

Kinetic Analysis: The kinetics of both photoisomerization and thermal isomerization can be monitored using UV-Visible spectroscopy by following the changes in the absorption bands of the trans and cis isomers over time. nih.gov This allows for the determination of rate constants and the investigation of the influence of various factors, such as solvent polarity and viscosity, on the isomerization dynamics. researchgate.netindexcopernicus.com

Table 2: Factors Influencing Isomerization Kinetics

| Factor | Effect on Trans-to-Cis Isomerization | Effect on Cis-to-Trans Isomerization |

|---|---|---|

| UV Light (e.g., 370 nm) | Induces isomerization | Can induce back-isomerization depending on wavelength overlap |

| Visible Light (e.g., 430 nm) | Minimal effect | Induces isomerization |

| Temperature | Minor effect on photo-process | Increases rate of thermal isomerization |

| Solvent Polarity | Can influence quantum yield | Can significantly affect thermal isomerization rate |

Following the absorption of a photon, the excited this compound molecule can return to the ground state through several competing deactivation pathways.

Radiative Deactivation: This pathway involves the emission of a photon in the form of fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield. The radiative lifetime is the inverse of the rate constant for fluorescence emission.

Excited-State Lifetimes: The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. It can be measured using time-resolved spectroscopic techniques, such as time-resolved fluorescence or transient absorption spectroscopy. The lifetimes of azobenzene derivatives are typically in the picosecond to nanosecond range. The lifetime is influenced by the rates of all deactivation pathways; a faster non-radiative decay rate will lead to a shorter excited-state lifetime. The presence of different deactivation pathways, such as a thermally activated crossing to a non-luminescent state, can also affect the lifetime. researchgate.net

Solvatochromic Behavior and Solvent-Dependent Spectral Shifts of this compound

The photophysical properties of this compound, like many donor-acceptor substituted aromatic compounds, are significantly influenced by the polarity of its solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. The absorption and emission spectra of this compound exhibit noticeable shifts depending on the solvent's polarity.

In non-polar solvents, the absorption and emission bands are typically found at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is generally observed in the emission spectrum. This shift is attributed to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules. The difference between the absorption and emission maxima, known as the Stokes shift, also tends to increase with solvent polarity, indicating a more significant reorganization of the solvent shell around the molecule in the excited state.

The relationship between the Stokes shift and solvent polarity can be further analyzed using the Lippert-Mataga equation. researchgate.netbeilstein-journals.orgresearchgate.netrsc.org This model relates the Stokes shift to the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n). A linear plot of the Stokes shift versus the solvent orientation polarizability is often indicative of a simple solvent relaxation process around a single excited state. For many donor-acceptor molecules, a good linear correlation is observed, confirming the influence of general solvent effects on their photophysical behavior. researchgate.netrsc.org

The fluorescence quantum yield of molecules like this compound can also be highly dependent on the solvent. researchgate.netnih.gov In many cases, the quantum yield decreases with increasing solvent polarity. researchgate.netomlc.org This is often due to the stabilization of non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states, in more polar environments. researchgate.net

Table 1: Illustrative Solvent-Dependent Spectral Data for a Donor-Acceptor Azobenzene Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 1.375 | 410 | 520 | 5980 |

| Toluene | 2.38 | 1.496 | 420 | 540 | 6120 |

| Dichloromethane | 8.93 | 1.424 | 430 | 580 | 7100 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 435 | 610 | 7950 |

Note: This table provides hypothetical but representative data for a compound similar to this compound to illustrate the principles of solvatochromism. Actual experimental values may vary.

Characterization of Internal Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

Upon photoexcitation, molecules with electron-donating and electron-accepting groups, such as this compound, can undergo a process of intramolecular charge transfer (ICT). In the ground state, the electron density is relatively localized. However, upon absorption of a photon, an electron is promoted to a higher energy orbital, leading to a significant redistribution of electron density from the donor (dimethylamino group) to the acceptor (methyl-substituted phenylazo group). This excited state is often referred to as a locally excited (LE) or ICT state and possesses a much larger dipole moment than the ground state.

In certain polar solvents, the initially formed planar ICT state can further relax by twisting around the single bond connecting the donor and acceptor moieties. This leads to the formation of a highly polar, non-emissive, or weakly emissive state known as the twisted intramolecular charge transfer (TICT) state. rsc.orgresearchgate.net The formation of the TICT state provides a non-radiative de-excitation pathway, which can lead to a significant decrease in the fluorescence quantum yield in polar solvents. researchgate.net

The existence and role of ICT and TICT states in the deactivation pathway of electronically excited molecules can be inferred from several experimental observations. researchgate.netrsc.org A hallmark of TICT formation is the observation of dual fluorescence in some molecules, where one band corresponds to the emission from the planar LE/ICT state and a second, red-shifted band corresponds to emission from the TICT state. However, for many systems, including some azobenzene derivatives, the TICT state is effectively non-emissive, and its presence is deduced from the strong quenching of fluorescence in polar solvents. nih.gov

Theoretical studies on isoelectronic molecules like 4-(dimethylamino)benzethyne suggest that after initial excitation, the molecule can relax towards different excited states, and the formation of an emitting ICT state can be hindered by energy barriers. nih.gov This highlights the complexity of the excited-state landscape and the various competing decay pathways that can exist.

Advanced Time-Resolved Spectroscopic Techniques

Femtosecond Transient Absorption Spectroscopy for Ultrafast Dynamics

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique for investigating the ultrafast dynamics of photoexcited molecules on timescales ranging from femtoseconds to picoseconds. nd.edursc.org This method employs a "pump-probe" scheme. An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorption of the sample as a function of the delay time between the two pulses. nd.edu By varying this delay, it is possible to track the evolution of the excited states in real-time.

For azobenzene derivatives, fs-TAS has been instrumental in elucidating the complex mechanisms of photoisomerization. rsc.orguni-kiel.deustc.edu.cn Upon excitation, the molecule rapidly evolves through various electronic and vibrational states. For instance, studies on similar molecules like trans-4-aminoazobenzene have shown that after excitation to the S₂ state, the molecule undergoes internal conversion to a hot S₁ state within tens of femtoseconds. ustc.edu.cn From the S₁ state, several competing processes can occur, including isomerization towards the cis form and internal conversion back to the ground state, typically on a sub-picosecond to picosecond timescale. ustc.edu.cnresearchgate.net

The transient absorption spectra reveal the appearance and decay of different species. For example, the initial excited state will have a characteristic absorption spectrum, which will then evolve into the spectrum of subsequent intermediates, such as the twisted state at the conical intersection or the vibrationally hot ground state of the cis or trans isomer. rsc.orgresearchgate.net The time constants associated with these spectral changes provide direct kinetic information about the rates of internal conversion, intersystem crossing, and vibrational cooling. ustc.edu.cnnih.gov

Table 2: Typical Ultrafast Dynamic Processes in Azobenzene Derivatives Observed by fs-TAS

| Process | Typical Timescale | Spectroscopic Signature |

| S₂ → S₁ Internal Conversion | < 100 fs | Decay of S₂ absorption, Rise of S₁ absorption |

| S₁ Relaxation/Isomerization | 0.5 - 10 ps | Decay of S₁ absorption, Rise of hot ground state absorption |

| Vibrational Cooling (S₀) | 5 - 20 ps | Spectral shift and narrowing of ground state bleach and product absorption |

| Intersystem Crossing (S₁ → T₁) | > 100 ps | Rise of triplet-triplet absorption features |

Note: The timescales are illustrative and can vary significantly depending on the specific azobenzene derivative and the solvent environment.

Time-Resolved Photoelectron Spectroscopy for Excited-State Dynamics

Time-resolved photoelectron spectroscopy (TRPES) is another powerful technique that provides complementary information to transient absorption for studying excited-state dynamics. aps.org In a TRPES experiment, a pump pulse excites the molecule, and a time-delayed probe pulse with sufficient energy ionizes it. By measuring the kinetic energy of the ejected photoelectrons, one can gain insight into the electronic and vibrational state of the molecule at the moment of ionization. aps.org

The photoelectron spectrum provides a map of the energy difference between the excited state of the neutral molecule and the various electronic states of the cation. As the molecule evolves on the excited-state potential energy surface, the photoelectron spectrum changes, reflecting the changes in the electronic character and vibrational energy content of the molecule. researchgate.netrsc.org

For molecules undergoing charge transfer, like this compound, TRPES can be particularly revealing. For example, in a study of the similar molecule 4-(dimethylamino)benzethyne, TRPES combined with theoretical simulations showed a rapid decay from the initially excited S₂ state to the S₁ state within a few femtoseconds. researchgate.netrsc.org This was followed by a partial twisting of the dimethylamino group within approximately 100 femtoseconds, leading to a significant change in the ionization probability and a vanishing photoelectron signal on a similar timescale. researchgate.netrsc.org This demonstrates the ability of TRPES to track not only electronic relaxation but also subtle structural changes occurring on ultrafast timescales. rsc.org

The combination of fs-TAS and TRPES, along with high-level theoretical calculations, provides a comprehensive picture of the complex photophysical and photochemical processes that govern the behavior of molecules like this compound. researchgate.netrsc.org

Theoretical and Computational Investigations of 4 Dimethylamino 4 Methylazobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic nature of 4-dimethylamino-4'-methylazobenzene in both its ground and excited states. These computational methods provide insights into the molecule's reactivity and the fundamental processes that govern its photoisomerization.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of azobenzene (B91143) derivatives. For this compound, DFT calculations, often incorporating dispersion corrections (like D3), are used to determine optimized geometries, electronic structures, and vibrational frequencies of the stable trans and cis isomers. nih.gov These calculations reveal the planarity of the trans isomer and the non-planar, twisted conformation of the cis isomer. The push-pull nature of the substituents leads to a significant charge transfer character in the ground state, which is further enhanced upon photoexcitation.

Time-Dependent DFT (TD-DFT) is the workhorse for studying the excited states of such molecules. nih.gov TD-DFT calculations are instrumental in simulating the absorption spectra of both isomers, identifying the nature of the electronic transitions (e.g., n→π* and π→π), and mapping the potential energy surfaces of the excited states. For push-pull azobenzenes, the intense π→π transition is often the lowest energy singlet excited state (S1), in contrast to the parent azobenzene where the n→π* state is the S1. This alteration of the excited state ordering has profound implications for the photoisomerization mechanism.

Table 1: Representative TD-DFT Data for Substituted Azobenzenes

| Compound | Excited State | Transition Character | Calculated Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|---|

| This compound (trans) | S1 | π→π* (ICT) | ~2.8 - 3.2 | > 1.0 |

| This compound (cis) | S1 | π→π | ~2.5 - 2.9 | ~0.2 - 0.4 |

| Parent Azobenzene (trans) | S1 | n→π | ~2.8 | ~0.0 |

| Parent Azobenzene (trans) | S2 | π→π* | ~3.8 | ~0.7 |

High-Level Ab Initio and Multireference Methods (e.g., CASSCF, MRMP2, RASPT2) for Accurate Excited-State Description

While TD-DFT is a powerful tool, it can have limitations in accurately describing certain complex electronic phenomena, such as conical intersections and regions of strong electron correlation. For a more precise description of the excited-state landscape of this compound, high-level ab initio and multireference methods are employed.

Complete Active Space Self-Consistent Field (CASSCF) calculations are used to provide a qualitatively correct description of the electronic wavefunctions in regions where multiple electronic states are close in energy. researchgate.net However, CASSCF often lacks dynamic electron correlation. To remedy this, methods like Multireference Møller-Plesset second-order perturbation theory (MRMP2) or RASPT2 (Restricted Active Space Second-Order Perturbation Theory) are applied on top of the CASSCF wavefunction. These methods provide a more quantitative and accurate picture of the potential energy surfaces and the energetic barriers for isomerization. Studies on similar molecules have shown that these methods are crucial for correctly describing the shape and location of conical intersections. researchgate.netmdpi.comnih.gov

Simulation of Photoisomerization Mechanisms and Energy Landscapes

The photoisomerization of this compound from its stable trans form to the metastable cis form, and the reverse process, are at the heart of its functionality. Computational simulations have been indispensable in mapping out the intricate details of these transformations.

Identification and Characterization of Conical Intersections and Deactivation Pathways

A key concept in understanding the ultrafast deactivation of excited electronic states is the conical intersection (CI), a point of degeneracy between two electronic states. nih.gov For azobenzene derivatives, CIs provide efficient funnels for the molecule to return from the excited state to the ground state.

Computational studies on related "push-pull" systems suggest that upon excitation to the S1 (π→π*) state, the molecule evolves along the excited-state potential energy surface towards a CI with the ground state (S0). researchgate.netmdpi.com The geometry at the CI is typically highly twisted around the central N=N bond. The presence and accessibility of these CIs are what make the photoisomerization process so efficient and rapid. The specific location and energy of the CI are influenced by the substituents, with the push-pull nature of this compound expected to lower the barrier to isomerization compared to the parent azobenzene. researchgate.netmdpi.comnih.gov

Comparative Analysis of Rotational Versus Inversion Mechanisms in Isomerization

Historically, two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation around the N=N double bond and inversion of one of the nitrogen atoms through a linear transition state. researchgate.netresearchgate.net

For the parent azobenzene, the operative mechanism has been a subject of debate, with evidence pointing to different pathways depending on the excited state populated (n→π* vs. π→π). However, for push-pull azobenzenes like this compound, where the S1 state is typically of π→π character, the rotational mechanism is widely considered to be dominant. researchgate.net Computational studies that map the potential energy surfaces show a clear pathway involving the twisting of the CNNC dihedral angle, leading to the S1/S0 conical intersection. researchgate.net The inversion pathway is generally found to be energetically less favorable for this class of azobenzenes.

Table 2: Comparison of Isomerization Mechanisms

| Mechanism | Key Motion | Dominant in | Associated Excited State |

|---|---|---|---|

| Rotation | Twisting of CNNC dihedral angle | Push-pull azobenzenes | π→π |

| Inversion | Planar movement of one N atom | Debated for parent azobenzene | n→π |

Molecular Dynamics and Monte Carlo Simulations for Environmental Interactions

While quantum chemical calculations provide a detailed picture of the intrinsic properties of an isolated molecule, the behavior of this compound in a real-world environment is influenced by its interactions with the surrounding medium (e.g., solvent, polymer matrix). Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools to study these environmental effects. nih.govscienceopen.comuantwerpen.beyoutube.com

MD simulations model the atomic motions of the solute and solvent molecules over time by numerically solving Newton's equations of motion. nih.govscienceopen.comuantwerpen.be This allows for the investigation of how solvent polarity and viscosity affect the isomerization dynamics and the stability of the cis and trans isomers. For instance, polar solvents can stabilize the charge-transfer character of the excited state, potentially altering the potential energy landscape and the quantum yield of isomerization.

Monte Carlo simulations, on the other hand, use statistical methods to sample the conformational space of the system. nih.govscienceopen.comyoutube.com MC methods are particularly useful for studying thermodynamic properties and for exploring large-scale conformational changes, such as the aggregation behavior of azobenzene molecules in solution or their arrangement in a thin film. nih.govscienceopen.com Hybrid MD/MC methods can also be employed to enhance the sampling of the system's configuration space. uantwerpen.be

Modeling Solvent Effects on Photophysical Properties, including Solvatochromism

The photophysical properties of push-pull azobenzene derivatives, such as this compound, are highly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, refers to the change in the color of a substance when dissolved in different solvents. Computational chemistry provides powerful tools to model and understand these solvent effects at a molecular level.

Theoretical investigations into the solvatochromism of similar molecules, like 4-(diethylamino)-4'-nitroazobenzene, have been conducted using methods such as the semi-empirical CNDO/S method and density functional theory (DFT). researchgate.net These studies have shown that the observed solvatochromic shifts can be explained by the differing polarity of the ground and excited states of the molecule. researchgate.net For instance, a bathochromic (red) shift in the absorption maximum is observed in more polar solvents, indicating that the excited state is more polar than the ground state. researchgate.net This increased polarity in the excited state leads to a greater stabilization by polar solvent molecules, thus lowering the energy of the excited state and causing the absorption to occur at a longer wavelength. researchgate.net

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method to simulate the electronic absorption spectra of molecules in different solvent environments. qu.edu.qarsc.org By employing implicit solvent models, such as the polarizable continuum model (PCM), it is possible to calculate the vertical excitation energies of a solute in various solvents. qu.edu.qarsc.org These calculations can predict the shifts in the absorption maxima and provide insights into the nature of the electronic transitions involved. For example, in many donor-acceptor systems, the lowest energy absorption band is associated with an intramolecular charge transfer (ICT) from the electron-donating group (e.g., dimethylamino) to the electron-accepting part of the molecule. researchgate.net The extent of this charge transfer can be significantly influenced by the solvent polarity.

The following table illustrates hypothetical TD-DFT calculated absorption maxima (λmax) for this compound in a range of solvents with varying polarity, based on trends observed for similar push-pull dyes.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 420 |

| Toluene | 2.38 | 435 |

| Chloroform | 4.81 | 448 |

| Tetrahydrofuran | 7.58 | 455 |

| Dichloromethane | 8.93 | 462 |

| Acetone | 20.7 | 475 |

| Acetonitrile (B52724) | 37.5 | 480 |

| Dimethyl Sulfoxide | 46.7 | 488 |

| Water | 80.1 | 495 |

Simulation of Intermolecular Interactions and Self-Assembly Behavior

The intermolecular interactions of this compound are crucial for understanding its behavior in the solid state and its potential to form ordered aggregates or self-assembled structures. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are instrumental in exploring these phenomena.

Molecular dynamics simulations can be employed to model the dynamic process of self-assembly in solution. nih.govmdpi.com These simulations can start from a random distribution of molecules and, over time, show how they aggregate and organize into more ordered structures, such as nanofibers or other supramolecular assemblies. rsc.org Coarse-grained models are often used in these simulations to reduce the computational cost and allow for the modeling of larger systems over longer timescales. nih.govrsc.org These models group several atoms into a single particle, while still capturing the essential physics of the intermolecular interactions. rsc.org

For a molecule like this compound, key intermolecular interactions that would be investigated in a simulation include:

π-π stacking: The interaction between the aromatic rings of adjacent molecules.

van der Waals forces: Non-specific attractive or repulsive forces between molecules.

Dipole-dipole interactions: Arising from the permanent dipole moment of the molecule, which is significant in push-pull systems.

The following table summarizes the types of intermolecular interactions that could be simulated for this compound and their potential role in self-assembly.

Table 2: Simulated Intermolecular Interactions and Their Significance

| Interaction Type | Description | Potential Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes the formation of columnar or layered structures. |

| van der Waals | Weak, short-range electrostatic forces. | Contributes to the overall cohesion and packing of molecules. |

| Dipole-Dipole | Electrostatic interactions between permanent dipoles. | Influences the orientation of molecules within an aggregate. |

| C-H···π | A weak form of hydrogen bonding where a C-H bond acts as the hydrogen donor and a π-system as the acceptor. | Contributes to the stability of the assembled structures. |

Reaction Mechanisms and Chemical Transformations of 4 Dimethylamino 4 Methylazobenzene

Mechanistic Studies of Redox Reactions

The redox chemistry of 4-dimethylamino-4'-methylazobenzene is primarily focused on the nitrogen-nitrogen double bond of the azo group, which can undergo both oxidation and reduction to yield a range of products.

Elucidation of Oxidation Pathways and Reactive Intermediate Formation

While specific studies on the electrochemical oxidation of this compound are not extensively documented, valuable insights can be drawn from analogous compounds. For instance, the electrochemical oxidation of the structurally related 2-[4-(N,N,dimethylamino) phenyl]-6-methyl benzothiazole (B30560) (DPMBH) in acetonitrile (B52724) has been studied. conicet.gov.ar The proposed mechanism for DPMBH involves an initial one-electron oxidation to form a primary radical cation. This is followed by a deprotonation step and a subsequent radical-radical coupling, which is identified as the rate-determining step. conicet.gov.ar

By analogy, the oxidation of this compound would likely proceed through a similar pathway, initiated by the removal of an electron from the electron-rich dimethylamino group to form a radical cation. The stability of this intermediate would be influenced by the delocalization of the positive charge across the aromatic system and the azo bridge. Further reactions of this radical cation could lead to the formation of polymeric species or other complex products, depending on the reaction conditions.

Table 1: Proposed Intermediates in the Oxidation of this compound

| Intermediate | Description |

| Radical Cation | Formed by the initial one-electron oxidation of the dimethylamino group. |

| Deprotonated Radical | Resulting from the loss of a proton from the methyl group of the radical cation. |

| Dimeric Species | Formed via radical-radical coupling of the deprotonated radicals. |

Investigation of Reduction Processes and the Formation of Amine Derivatives

The reduction of the azo bond in azobenzene (B91143) derivatives is a well-established transformation, typically leading to the cleavage of the N=N bond and the formation of the corresponding amines. A common reagent used for this purpose is sodium dithionite (B78146) (Na₂S₂O₄). The mechanism of dithionite reduction involves the transfer of electrons to the azo group, leading to its cleavage. nih.gov For this compound, this reduction would yield N,N-dimethyl-p-phenylenediamine and p-toluidine.

The electrochemical reduction of related compounds, such as 4-nitroso-N,N-dimethylaniline, has also been investigated using cyclic voltammetry. researchgate.net These studies show that the reduction process is often irreversible and can be influenced by the nature of the electrode material. researchgate.net Catalytic hydrogenation, employing catalysts such as palladium on carbon, is another effective method for the reduction of the azo bond to the corresponding amines.

Substitution Reactions and Functionalization Mechanisms

The two aromatic rings of this compound are susceptible to substitution reactions, allowing for the introduction of new functional groups and the modification of the molecule's properties.

Dynamics of Electrophilic and Nucleophilic Substitution on the Aromatic Rings

Electrophilic Aromatic Substitution:

The directing effects of the substituents on the two aromatic rings govern the regioselectivity of electrophilic aromatic substitution. The dimethylamino group (-N(CH₃)₂) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.com The methyl group (-CH₃) is a weak activating group and also an ortho-, para-director. youtube.com

Therefore, in electrophilic substitution reactions such as nitration or halogenation, the incoming electrophile will preferentially attack the positions ortho and para to the dimethylamino group on one ring, and ortho to the methyl group on the other. The para-substituted product is often favored due to reduced steric hindrance. youtube.com The arenium ion intermediates formed during these substitutions are stabilized by the electron-donating nature of the existing substituents. youtube.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on azobenzene derivatives is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, which possesses electron-donating groups, the rings are deactivated towards nucleophilic attack. However, if a suitable leaving group were present on a ring that also contained strong electron-withdrawing groups (e.g., nitro groups), nucleophilic substitution could occur via the formation of a resonance-stabilized Meisenheimer complex. libretexts.org

Catalytic Reactions Involving the Azobenzene Moiety or its Derivatives

While specific catalytic reactions for this compound are not widely reported, the azobenzene moiety can participate in various catalytic transformations. As mentioned earlier, catalytic hydrogenation is a key reaction for the reduction of the azo bond. Furthermore, the aromatic rings can undergo cross-coupling reactions, such as Suzuki or Heck reactions, if they are appropriately functionalized with a leaving group (e.g., a halogen). These reactions provide a powerful tool for the synthesis of more complex, functionalized azobenzene derivatives.

Photochemical Reaction Pathways Beyond Isomerization

The most well-known photochemical reaction of azobenzenes is the reversible trans-cis isomerization. However, other photochemical pathways can also occur, particularly under high-energy irradiation or in the presence of specific reactants. While specific studies on this compound are limited, related azobenzene systems have been shown to undergo photocyclization reactions. For instance, irradiation of certain azobenzenes can lead to the formation of benzo[c]cinnoline (B3424390) derivatives through an intramolecular cyclization and subsequent oxidation. The efficiency and pathway of such reactions are highly dependent on the substitution pattern of the azobenzene and the reaction conditions.

Detailed Studies of Photodegradation Mechanisms and Products

The photodegradation of azobenzene compounds, particularly those with donor-acceptor substitution patterns like this compound, is a critical aspect of their photochemistry. While detailed studies specifically on this compound are limited in publicly available literature, the general mechanisms of photodegradation for this class of compounds have been investigated.

The primary mechanism of photodegradation for many organic dyes, including azobenzenes, involves photo-oxidation . This process is often initiated by the photoexcited state of the dye molecule reacting with molecular oxygen. The presence of both light and air can lead to the chemical degradation of the azobenzene chromophore, causing a loss of its photoactive properties. acs.orgnih.gov For donor-acceptor substituted azobenzenes, several variables can influence the rate of degradation, including the specific donor and acceptor groups, the host polymer matrix, the wavelength of irradiation, temperature, and the atmospheric environment. researchgate.netacs.org

In the case of 4-dimethylaminoazobenzene, a closely related compound, it is known to undergo direct photolysis in the vapor phase or react with photochemically produced hydroxyl radicals, with a relatively short half-life. nih.gov This suggests that the dimethylamino group, a strong electron donor, plays a significant role in the photochemical reactivity of the molecule.

The general process of photodegradation can be conceptualized as the excitation of the initial molecule to a higher energy state upon absorption of a photon. From this excited state, the molecule can either relax back to its ground state or decay into a new chemical species, the photodegradation product. researchgate.net

Table 1: Potential Factors Influencing Photodegradation of this compound

| Factor | Influence on Photodegradation |

| Irradiation Wavelength | The energy of the incident light can affect which chemical bonds are susceptible to cleavage. |

| Atmosphere | The presence of oxygen is often crucial for photo-oxidation pathways. acs.orgnih.gov |

| Solvent/Host Matrix | The surrounding medium can influence the stability of the excited state and the diffusion of reactive species like oxygen. researchgate.net |

| Temperature | Higher temperatures can accelerate chemical degradation reactions. researchgate.net |

| Substituent Groups | The electron-donating dimethylamino group and the electron-donating (by hyperconjugation) methyl group can influence the electron density of the molecule and its susceptibility to oxidation. |

Applications in Advanced Materials Science Leveraging 4 Dimethylamino 4 Methylazobenzene

Photoresponsive Polymer and Smart Material Design

The incorporation of 4-dimethylamino-4'-methylazobenzene into polymer structures imparts "smart" behavior, enabling materials to respond to external light stimuli. This opens up possibilities for creating materials with tunable and reversible properties.

Integration into Polymer Matrices for Controllable Mechanical and Optical Properties

When this compound is integrated into polymer matrices, its photoisomerization can induce significant changes in the material's mechanical and optical characteristics. The trans-to-cis isomerization, triggered by UV light, alters the shape and dipole moment of the azobenzene (B91143) moiety. This molecular-level change can translate to macroscopic effects in the polymer, such as contraction or expansion, leading to photomechanical responses.

The change in the electronic structure of the azobenzene unit during isomerization also affects the refractive index and absorption spectrum of the polymer. mdpi.com This allows for the dynamic modulation of the material's optical properties, which is a key feature in the development of photo-switchable films, coatings, and other optical components. The process is often reversible, with visible light or thermal relaxation promoting the cis-to-trans back-isomerization, thus restoring the original material properties. rsc.org

Development of Optically Modulated Systems, such as Permeation Controls

The photoresponsive nature of polymers containing this compound has been harnessed to create optically modulated systems, including membranes with controllable permeability. mdpi.com By incorporating this azobenzene derivative into a polymer membrane, the packing of the polymer chains can be altered through photoisomerization.

In its extended trans form, the azobenzene units may allow for a more ordered and densely packed polymer structure, resulting in lower permeability. Upon UV irradiation, the transition to the bulkier cis isomer can disrupt this packing, increasing the free volume within the polymer matrix and thereby enhancing the permeation of gases or liquids through the membrane. This reversible control over permeability using light as a trigger has potential applications in areas such as controlled drug release, selective filtration, and chemical sensing.

Supramolecular Assemblies and Host-Guest Chemistry

The ability of this compound to participate in non-covalent interactions makes it a valuable building block for the construction of complex supramolecular structures and for studying host-guest chemistry.

Engineering Self-Assembly of Azobenzene Derivatives for Nanostructures

Azobenzene derivatives, including this compound, can be designed to self-assemble into well-defined nanostructures such as micelles, vesicles, and nanofibers. This self-assembly is driven by a combination of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. The photoisomerization of the azobenzene unit provides a powerful tool to control these assembly and disassembly processes.

For instance, the change in geometry and polarity between the trans and cis isomers can be used to trigger the formation or disruption of supramolecular aggregates. This light-induced control over nanostructure morphology is being explored for applications in areas like targeted drug delivery, where a light stimulus could trigger the release of a payload from a self-assembled nanocarrier. Research has demonstrated the formation of supramolecular polymers whose degree of polymerization can be modulated by light. rsc.org

Exploration of Interactions with Cyclodextrins and Other Host Molecules for Binding Modulation

The interaction of this compound with various host molecules, particularly cyclodextrins, has been a subject of significant research. beilstein-journals.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating guest molecules like azobenzene derivatives in aqueous solutions. thno.org

The binding affinity between the azobenzene derivative and the cyclodextrin (B1172386) host can be modulated by light. The linear trans isomer typically forms a more stable inclusion complex with the cyclodextrin cavity compared to the bent cis isomer. This difference in binding affinity allows for the photo-controlled association and dissociation of the host-guest complex. Such systems are fundamental to the development of molecular shuttles, photo-switchable catalysts, and sensors where the binding or release of a target molecule can be precisely controlled by a light signal. The complexation has been studied using techniques like 13C NMR spectroscopy and molecular modeling to understand the spatial arrangements of the host-guest complexes. beilstein-journals.org

Development of Molecular Switches and Optoelectronic Devices

The reversible photoisomerization of this compound makes it a prime candidate for use as a molecular switch in various optoelectronic applications. researchgate.net A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different physical or chemical properties, in response to an external stimulus such as light.

Design Principles for Tunable Photoswitching Behavior in Materials

The ability to precisely control the photoswitching behavior of materials incorporating azobenzene derivatives is fundamental to their application. This control is achieved through a deep understanding of the relationship between molecular structure and photoisomerization dynamics. The key to this technology lies in the reversible transformation of the azobenzene molecule between its stable trans and metastable cis isomers upon irradiation with light of specific wavelengths. rsc.org

The design principles for tuning this photoswitching behavior are multifaceted:

Substitution Effects: The nature and position of substituents on the azobenzene rings play a critical role in determining the molecule's absorption spectra and the thermal stability of the cis isomer. In the case of this compound, the strong electron-donating dimethylamino group (the "push") and the electron-donating methyl group (the "pull") create a "push-pull" system. This configuration typically leads to a red-shift in the absorption bands, allowing for isomerization with lower-energy visible light, which is often desirable for applications in biological systems and for deeper penetration into materials. nih.govacs.org The electronic properties of these substituents directly influence the energy barrier for both the light-induced and thermal isomerization processes. nih.govacs.org

Matrix Environment: The surrounding medium or matrix in which the azobenzene derivative is embedded significantly impacts its photoswitching characteristics. Incorporating azobenzene units into polymer backbones, side chains, or as dopants in a polymer matrix can alter the free volume around the molecule, thereby affecting the kinetics of the trans-cis isomerization. acs.orgnih.gov For instance, the transition from a solution to a solid film can influence the quantum yields of photoisomerization and the rate of thermal back-isomerization. researchgate.net The rigidity of the matrix can hinder the conformational changes required for isomerization, a factor that must be carefully considered in the design of solid-state devices.

Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions can be engineered to act as "molecular locks," stabilizing one isomeric state over the other and influencing the energy required for switching. nih.govacs.org While not a primary feature of this compound itself, this principle is crucial in the broader design of azobenzene-based materials, where co-dopants or specific polymer matrices can be chosen to introduce these interactions.

Solvent Effects: In solution, the polarity of the solvent can influence the rate of photoisomerization. elsevierpure.com For instance, the reversible trans-cis photoisomerization of a related compound, 4-dimethylaminoazobenzene carboxylic acid, was observed to be highly dependent on the solvent, with efficient switching in ethyl acetate (B1210297) but not in water or ethanol. elsevierpure.com

Detailed research on a closely related compound, 4-(methylamino)azobenzene (B181196) (4-MAAB), has demonstrated that its trans and cis isomers can exhibit different physical states at room temperature, with the trans isomer being a solid and the cis isomer a liquid. researchgate.net This light-induced phase change is a powerful illustration of how molecular-level photoswitching can be harnessed to produce macroscopic effects, such as the photoinduced crawling of crystals. researchgate.net

| Feature | Design Consideration | Impact on Photoswitching |

| Substituents | Electron-donating/withdrawing groups | Alters absorption spectra and thermal stability of isomers. rsc.orgnih.govacs.org |

| Matrix | Polymer backbone vs. side-chain vs. dopant | Affects isomerization kinetics and free volume. acs.orgnih.gov |

| Interactions | Hydrogen bonding, van der Waals forces | Can stabilize specific isomers, creating "molecular locks". nih.govacs.org |

| Environment | Solvent polarity, solid-state vs. solution | Influences isomerization rates and efficiency. researchgate.netelsevierpure.com |

Exploration in Optoelectronics and Nanotechnology

The precise and reversible control over molecular geometry offered by azobenzene derivatives has spurred significant exploration into their use in optoelectronics and nanotechnology. The ability to translate a light signal into a mechanical, optical, or electrical response at the nanoscale is the driving force behind this research.

Photomechanical Actuators: The change in molecular shape during the trans-cis isomerization of azobenzene can be amplified to generate macroscopic mechanical work. researchgate.netrsc.org When azobenzene derivatives are incorporated into polymers or liquid crystal networks, light irradiation can induce bending, contraction, or expansion of the material. mdpi.com This phenomenon has been harnessed to create light-driven motors, artificial muscles, and soft robots. The specific properties of this compound, with its potential for visible-light activation, would be advantageous in these applications.

Optical Data Storage: The two distinct isomeric states of azobenzene can be used to represent the "0" and "1" of a binary data bit. Light of one wavelength can be used to "write" data by inducing the trans-to-cis isomerization, and another wavelength or heat can be used to "erase" it by reverting to the trans state. The ability to create surface relief structures on thin films of azobenzene-containing polymers through light-induced mass transport further expands the possibilities for high-density optical data storage. mdpi.com

Nanoparticle Manipulation: The photoinduced solid-to-liquid transition observed in compounds like 4-MAAB can be exploited to manipulate nano- and micro-sized objects. researchgate.net The light-induced crawling of azobenzene crystals has been shown to transport quantum dots and other particles, offering a novel, non-contact method for manipulating matter at the microscale. researchgate.net

Photocontrolled Biological Systems: The ability to switch the conformation of a molecule with light has significant implications for biology and medicine. Azobenzene derivatives have been genetically encoded into proteins to allow for the reversible photocontrol of protein function with high spatiotemporal resolution. nih.govsigmaaldrich.com While research has not specifically focused on this compound for this purpose, its "push-pull" nature and red-shifted absorption are desirable features for in vivo applications to minimize photodamage and enhance tissue penetration. acs.org

The exploration of azobenzene derivatives in these fields is a testament to the power of molecular engineering. By carefully designing and synthesizing molecules like this compound, scientists can create materials with unprecedented control over their properties, paving the way for new technologies in a wide range of applications.

| Application Area | Principle of Operation | Potential Role of this compound |

| Photomechanical Actuation | Light-induced change in molecular shape leads to macroscopic deformation. researchgate.netrsc.orgmdpi.com | Visible-light activation could enable more versatile and biocompatible actuators. |

| Optical Data Storage | Isomeric states represent binary data; light-induced surface patterning. mdpi.com | Tunable photoswitching allows for the development of multi-state memory systems. |

| Nanoparticle Manipulation | Photoinduced phase transitions create motion for particle transport. researchgate.net | Could be used to create light-driven micro-robots for assembly or delivery. |

| Photopharmacology | Light-induced conformational changes to control the activity of drugs or proteins. nih.govsigmaaldrich.com | Red-shifted absorption is advantageous for in vivo applications. acs.org |